Theophyllidine Hydrochloride

Description

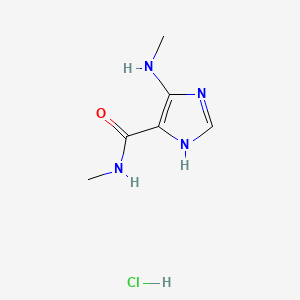

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

N-methyl-4-(methylamino)-1H-imidazole-5-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O.ClH/c1-7-5-4(6(11)8-2)9-3-10-5;/h3,7H,1-2H3,(H,8,11)(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAHAZBQSUILUIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(NC=N1)C(=O)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858469 | |

| Record name | N-Methyl-4-(methylamino)-1H-imidazole-5-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116131-08-9 | |

| Record name | N-Methyl-4-(methylamino)-1H-imidazole-5-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Theophyllidine Hydrochloride and Analogues

Classical Synthetic Approaches to Theophylline (B1681296) Core Structures

Classical methods for synthesizing the theophylline core have been established for over a century and are foundational in heterocyclic chemistry. These routes typically involve the sequential construction of the pyrimidine (B1678525) ring followed by the closure of the imidazole (B134444) ring.

The most renowned classical method for producing theophylline and other purine (B94841) derivatives is the Traube purine synthesis, first introduced in 1900. slideshare.netwikipedia.org This method, while effective, often involves harsh reaction conditions and can require long reaction times. uniroma1.it

A common Traube synthesis pathway for theophylline starts with N,N'-dimethylurea and cyanoacetic acid. chemicalbook.comresearchgate.net The key steps are:

Condensation: N,N'-dimethylurea reacts with cyanoacetic acid (or its ether) in the presence of a dehydrating agent like acetic anhydride (B1165640) to form cyanoacetylmethylurea. chemicalbook.com

Cyclization: This intermediate cyclizes to form 6-amino-1,3-dimethyluracil. chemicalbook.comgoogle.com

Nitrosation: The uracil (B121893) derivative is then treated with nitrous acid (generated from sodium nitrite (B80452) and an acid) to introduce a nitroso group at the 5-position, yielding 6-amino-5-nitroso-1,3-dimethyluracil. chemicalbook.comgoogle.comscribd.com

Reduction: The nitroso group is reduced to an amino group, typically using a reducing agent like sodium dithionite (B78146) or through catalytic hydrogenation (e.g., with a palladium-carbon catalyst), to produce 5,6-diamino-1,3-dimethyluracil (B14760). nih.govgoogle.com

Imidazole Ring Formation: The final step involves reacting the diamino intermediate with a one-carbon synthon, such as formic acid or formamide, to close the imidazole ring and form theophylline. nih.govchemicalbook.com

The versatility of the xanthine (B1682287) scaffold allows for the synthesis of a wide array of analogues through the derivatization of key intermediates. uniroma1.it The primary precursor in the Traube synthesis is a 6-aminouracil (B15529) derivative, which can be substituted at the N1 and N3 positions (e.g., 1,3-dimethyl-6-aminouracil for theophylline synthesis). nih.govgoogle.com

The key intermediate, 5,6-diaminouracil, is central to creating diversity. nih.gov By reacting this diamino compound with different reagents, various substituents can be introduced at the C8 position of the xanthine core.

Reaction with Aldehydes: Treating 5,6-diamino-1,3-dimethyluracil with various substituted aldehydes forms a benzylidene derivative (a Schiff base), which can then undergo oxidative cyclization using reagents like thionyl chloride to yield 8-substituted xanthine derivatives. nih.gov

Reaction with Carboxylic Acids: Commercially available carboxylic acids can react with the diamino intermediate to form a 6-amino-5-carboxamidouracil, which subsequently cyclizes to produce the corresponding 8-substituted xanthine. nih.gov

Reaction with Orthoesters: The use of triethyl orthoformate with 1,3-dialkyl-5,6-diaminouracils is a common method to produce xanthine analogues. researchgate.net

These derivatization strategies allow for systematic modification of the theophylline structure to explore structure-activity relationships for various biological targets. researchgate.net

Modern Synthetic Innovations in Theophylline Hydrochloride Production

Recent advancements in synthetic chemistry have focused on overcoming the limitations of classical methods, such as harsh conditions, long reaction times, and environmental concerns. uniroma1.it These innovations prioritize efficiency, safety, and sustainability.

The principles of green chemistry are increasingly being applied to the synthesis of theophylline and its derivatives to minimize environmental impact. nih.gov This includes the use of safer solvents, reusable catalysts, and energy-efficient reaction conditions. researchgate.netnih.gov

Ultrasound-Assisted Synthesis: The use of ultrasound irradiation has been shown to significantly enhance organic reactions by reducing reaction times from hours to minutes and increasing yields. For example, the synthesis of theophylline-linked 1,2,4-triazole (B32235) derivatives saw yields increase from 65-80% with conventional heating (24-48 hours) to 69-95% under ultrasound conditions (50-60 minutes). frontiersin.org

Solvent-Free and Water-Based Reactions: Researchers have developed one-pot procedures for synthesizing phenazine (B1670421) derivatives using theophylline as a reusable, solid base catalyst in water or under solvent-free conditions. rsc.orgresearchgate.net This approach offers advantages like operational simplicity, high yields, and avoidance of hazardous organic solvents. rsc.org

Use of Greener Reagents: Traditional methylation agents like dimethyl sulfate (B86663) are highly toxic. google.com Modern approaches explore less hazardous alternatives. For instance, an environmentally friendly method for methylating theophylline sodium salt to produce caffeine (B1668208) uses methanol (B129727) as a solvent without a catalyst, achieving a yield of 97.3% and simplifying product separation. google.com

Catalysis plays a pivotal role in modern organic synthesis, offering high efficiency and selectivity. Theophylline itself, being a bio-renewable and readily available compound, has been explored as a green and biodegradable catalyst for various multicomponent reactions. nih.govrsc.org

Furthermore, catalytic methods are extensively used to create theophylline analogues:

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry, is used to synthesize 1,2,3-triazole-containing theophylline derivatives. chemprob.org This method is known for high yields and simple purification. chemprob.org

N-Heterocyclic Carbene (NHC) Complexes: The imidazole ring within the theophylline structure can serve as a precursor to N-heterocyclic carbenes (NHCs). uniroma1.itnih.gov These xanthine-derived NHCs can be used as ligands in organometallic complexes (e.g., with Palladium, Platinum, Gold) that catalyze important organic transformations or possess therapeutic properties themselves. nih.gov

Photoredox Catalysis: This method allows for the direct C-H glycosylation of theophylline, enabling the formation of C-C bonds to create C-nucleoside analogues under mild conditions. acs.org

Flow chemistry, which involves performing reactions in continuous-flow reactors rather than in batches, is a modern technology that offers significant advantages in pharmaceutical synthesis. mdpi.comsioc-journal.cn These benefits include enhanced heat transfer, improved safety when handling hazardous intermediates, and greater control over reaction parameters, leading to higher consistency and yield. mdpi.com

While specific literature on the end-to-end flow synthesis of theophylline is still emerging, the principles and technologies are well-established for related multi-step syntheses of heterocyclic compounds and active pharmaceutical ingredients. mdpi.comsioc-journal.cn The individual steps of the classical Traube synthesis, such as nitration, reduction, and cyclization, are all reaction types that have been successfully adapted to flow chemistry systems for other targets. The application of flow chemistry could enable a more efficient, automated, and scalable production of the theophylline core structure. mdpi.com

Table of Compounds

Chemo-, Regio-, and Stereoselective Synthesis Strategies for Theophyllidine (B1590497) Systems

The complexity of the theophyllidine molecular structure necessitates synthetic routes that exhibit high levels of selectivity. Chemo-, regio-, and stereoselectivity are paramount in constructing the desired molecular architecture and avoiding the formation of unwanted isomers or byproducts.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the synthesis of theophylline analogues, a common starting material is theophylline itself, which possesses multiple potential reaction sites. For instance, in the synthesis of N-7 substituted analogues, the N-7 position of the imidazole ring is more nucleophilic than the other nitrogen atoms, allowing for selective alkylation under controlled conditions. This is a key principle in attaching various side chains to the theophylline core. conicet.gov.ar

Regioselectivity is the control of the position at which a chemical bond is formed. A significant challenge in the synthesis of substituted xanthines is achieving regioselectivity in reactions involving the purine ring. For example, the synthesis of 7-(β-D-mannopyranosyl)theophylline demonstrated regioselectivity where the glycosyl group was predominantly attached at the N-7 position. researchgate.net In this synthesis, the reaction of the imine of mannose with diethoxymethyl acetate (B1210297) resulted in the 7-substituted product as the major isomer (62% yield) over the 9-substituted isomer. researchgate.net The choice of reagents and reaction conditions is critical in directing the substitution to the desired nitrogen atom (N-1, N-3, N-7, or N-9).

Stereoselectivity involves controlling the formation of stereoisomers. This is particularly relevant when introducing chiral centers into the theophyllidine analogue. For example, the synthesis of 7-[(RS)2-((S)-1-Methyl-2-phenyl-ethylamino)propyl]-theophylline, an analogue of fenetylline, involves the creation of a new stereocenter. nih.gov The reaction of 7-(2,3-epoxypropyl)theophylline with an amine can lead to a racemic mixture of a hypotensive agent, highlighting the need for stereoselective methods to produce a single enantiomer, which may possess the desired biological activity. researchgate.net The use of chiral auxiliaries or catalysts is a common strategy to induce stereoselectivity in such reactions. Steric hindrance can also play a role; in some biotransformation studies, the presence of a methyl group created steric hindrance that influenced the metabolic pathway. nih.gov

| Selectivity Type | Synthetic Challenge | Example Strategy |

| Chemoselectivity | Differentiating between multiple reactive nitrogen atoms in the theophylline core. | Utilizing the higher nucleophilicity of the N-7 position for selective alkylation reactions. conicet.gov.ar |

| Regioselectivity | Directing substitution to a specific position (e.g., N-7 vs. N-9) on the purine ring. | Reaction of a mannose imine with diethoxymethyl acetate to favor the formation of the 7-substituted theophylline nucleoside. researchgate.net |

| Stereoselectivity | Controlling the 3D arrangement of atoms when introducing chiral centers. | Synthesis of specific enantiomers of hypotensive agents by reacting 7-(2,3-epoxypropyl)theophylline with an amine, often requiring chiral synthesis methods to avoid racemic products. researchgate.netnih.gov |

Purification and Isolation Techniques for Synthetic Intermediates and Final Theophyllidine Hydrochloride Product

The purification of synthetic intermediates and the final this compound API is a critical step to ensure the removal of unreacted starting materials, byproducts, and other impurities. europeanpharmaceuticalreview.com A combination of crystallization and chromatographic techniques is typically employed.

Crystallization is a fundamental and widely used technique for the purification of pharmaceutical solids. europeanpharmaceuticalreview.comsyrris.com It is effective in separating the desired compound from impurities based on differences in solubility. For theophylline and its derivatives, crystallization can be performed using various methods:

Cooling Crystallization: This involves dissolving the compound in a suitable solvent at an elevated temperature and then cooling the solution to induce crystallization. Co-crystals of theophylline and oxalic acid have been prepared via cooling crystallization from a chloroform-methanol mixture. diva-portal.org

Anti-solvent Crystallization: This method involves adding a solvent in which the compound is poorly soluble to a solution of the compound, causing it to precipitate. syrris.com

Slurry Conversion Crystallization: This technique can be used to convert a mixture of starting materials directly into a co-crystal product. For example, a 1:1 theophylline–salicylic acid cocrystal was successfully prepared by slurring the two components in chloroform. rsc.org

Spherical Agglomeration: This technique can produce spherically agglomerated crystals that have improved processing characteristics. Spherically agglomerated crystals of aminophylline (B1665990) (a complex of theophylline and ethylenediamine) were prepared by mixing the components in a partially miscible solvent system, such as an organic solvent-ethanol-water mixture. nih.gov The properties of the resulting crystals, including the form (α, β, or γ), depend on the amount of water present during crystallization. nih.gov

Before initiating purification, samples should be clarified to remove particulate matter, which can be achieved through centrifugation or filtration.

| Crystallization Method | Description | Application Example |

| Cooling Crystallization | Inducing crystallization by lowering the temperature of a saturated solution. syrris.com | Preparation of theophylline-oxalic acid co-crystals from a heated chloroform-methanol solution. diva-portal.org |

| Anti-solvent Crystallization | Adding a poor solvent to a solution to cause precipitation of the solute. syrris.com | General API purification strategy. |

| Slurry Conversion | Transforming a slurry of reactants into a crystalline product. rsc.org | Synthesis of theophylline-salicylic acid cocrystals in chloroform. rsc.org |

| Spherical Agglomeration | Forming spherical crystal clusters directly from the crystallization process. nih.govsemi.ac.cn | Preparation of aminophylline crystals using a solvent system of n-hexane, ethanol (B145695), and water. nih.govsemi.ac.cn |

Chromatographic Techniques are powerful methods for separating complex mixtures with high resolution. jocpr.com They are essential for isolating intermediates and the final API, especially for removing structurally similar impurities.

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a standard technique for purifying APIs and their intermediates. europeanpharmaceuticalreview.com It offers high efficiency and reproducibility. Both normal-phase and reversed-phase HPLC can be used, depending on the polarity of the compounds being separated.

Gas Chromatography (GC): While often used for analysis, GC can also be applied for purification in some contexts. A method for analyzing underivatized theophylline using a specific silicone stationary phase (SP-2510-DA) has been developed, indicating its utility in separating theophylline from a complex matrix. nih.gov

Other Techniques: Methods like counter-current chromatography (CCC) and supercritical fluid chromatography (SFC) are also employed in pharmaceutical purification and offer advantages such as tolerance of particulate matter (CCC) and reduced solvent consumption (SFC). europeanpharmaceuticalreview.com For removing low molecular weight contaminants like salts or for buffer exchange between purification steps, desalting columns are often used.

The isolation of degradation products or impurities often requires a combination of these techniques, followed by structural characterization to ensure the quality and safety of the final drug product.

Advanced Structural Elucidation and Conformational Analysis of Theophyllidine Hydrochloride

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone of molecular characterization, providing a wealth of information on structure, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating molecular structure. While standard 1D NMR provides basic information, advanced methods are required for complete structural assignment and conformational insights.

2D NMR: Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable. HSQC correlates proton (¹H) signals with directly attached heteronuclei like carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N), while HMBC reveals longer-range couplings (2-4 bonds). These correlations allow for the unambiguous assignment of all proton and carbon signals in the theophylline (B1681296) molecule, confirming the connectivity of the purine (B94841) ring system and its methyl substituents.

Solid-State NMR (ssNMR): Since pharmaceuticals are often solid powders, ssNMR is crucial for characterizing their native forms. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N. Solid-state ¹³C and ¹⁵N chemical shifts are highly sensitive to the local molecular environment, making ssNMR an excellent tool for "fingerprinting" different polymorphic forms. nih.govrsc.org For instance, distinct polymorphs of theophylline (Forms I, II, IV) and its monohydrate form (Form M) exhibit unique chemical shifts in their ¹³C ssNMR spectra, allowing for their clear identification. nih.gov Dynamic Nuclear Polarization (DNP) can further enhance ssNMR sensitivity, enabling the rapid acquisition of 2D correlation spectra (e.g., ¹H-¹³C HETCOR) on natural abundance samples, which helps in detailed structural characterization and understanding of hydrogen bonding networks. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements (typically with errors of <5 ppm), which allows for the confident determination of a compound's elemental composition. mdpi.comresearchgate.net Techniques like Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers are commonly used.

For a compound like theophylline, HRMS can confirm its molecular formula (C₇H₈N₄O₂). In positive ionization mode, it typically forms a protonated molecular ion [M+H]⁺. nih.gov The study of fragmentation pathways through tandem mass spectrometry (MS/MS) offers deeper structural insights. americanpharmaceuticalreview.comastrazeneca.com By inducing fragmentation of the parent ion and analyzing the resulting product ions, specific structural motifs can be identified. Common fragmentations for purine-like structures involve losses of small neutral molecules (e.g., H₂O, CO, HCN) and cleavages within the ring system, helping to confirm the core structure. americanpharmaceuticalreview.com

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly sensitive to functional groups and intermolecular interactions, such as hydrogen bonding.

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is routinely used for pharmaceutical characterization. The FTIR spectrum of theophylline shows characteristic absorption bands for N-H stretching (around 3120 cm⁻¹), C-H stretching (aliphatic and aromatic), and carbonyl (C=O) stretching modes. researchgate.netresearchgate.netorientjchem.org Changes in the position and shape of the N-H and C=O bands are particularly useful for studying hydrogen bonding and differentiating between anhydrous and hydrated forms.

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to non-polar bonds and symmetric vibrations. It is an excellent technique for studying the solid state, as it is insensitive to water and can distinguish between different crystal polymorphs through variations in their low-frequency lattice vibrations (phonons). nih.govmdpi.comresearchgate.net For example, theophylline anhydrate and monohydrate show distinct Raman spectra; the monohydrate form has a specific peak around 1171 cm⁻¹ that is absent in the anhydrous form. researchgate.net This makes Raman spectroscopy a powerful tool for monitoring phase transformations, such as hydration and dehydration. nih.gov

UV-Visible spectrophotometry measures the absorption of light by a molecule as a function of wavelength. For aromatic systems like theophylline, this technique is used for both quantitative analysis and structural confirmation. Theophylline in an acidic solvent exhibits a characteristic maximum absorption (λₘₐₓ) at approximately 270-275 nm, which arises from the π→π* electronic transitions within the purine ring system. sphinxsai.comnih.govijcpa.in While UV-Vis spectra are generally broad and provide less structural detail than NMR or IR, they serve as a reliable method for confirming the presence of the chromophore and are widely used in dissolution and quantification assays. nih.govresearchgate.net

X-ray Crystallography and Solid-State Characterization

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a solid, offering a complete picture of the molecular structure and its packing in the crystal lattice.

Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the precise atomic coordinates of a molecule in its crystalline state. uhu-ciqso.es This technique allows for the direct determination of bond lengths, bond angles, and torsional angles. For chiral molecules, SC-XRD can establish the absolute configuration (the R/S designation of stereocenters). wikipedia.orglibretexts.orgrsc.org

Crystallographic Data for Theophylline Polymorphs

| Parameter | Theophylline Form I | Theophylline Form II | Theophylline Monohydrate |

|---|---|---|---|

| Crystal System | Orthorhombic | Orthorhombic | Monoclinic |

| Space Group | Pna2₁ | Pna2₁ | P2₁/c |

| Key Hydrogen Bond Donor | N-H | N-H | N-H, H₂O |

| Key Hydrogen Bond Acceptor | C=O | N (imidazole ring) | C=O, H₂O |

| Reference | worktribe.com | worktribe.com | researchgate.net |

Powder X-ray Diffraction for Polymorphism and Amorphous State Characterization

Powder X-ray Diffraction (PXRD) is an indispensable technique for the solid-state characterization of pharmaceutical compounds like theophylline. It provides direct information on the crystalline packing of molecules and is a primary tool for identifying and differentiating polymorphs—crystalline forms of the same compound with different molecular packing—and characterizing the non-crystalline or amorphous state. americanpharmaceuticalreview.com

Theophylline is known to exist in at least four anhydrous polymorphic forms (I, II, III, and IV) and a monohydrate form (M). rsc.org Each of these forms possesses a unique crystal lattice, resulting in a distinct PXRD pattern, which serves as a fingerprint for identification. mdpi.comresearchgate.net Form II is the commercially common and kinetically stable form at room temperature, while Form IV is considered the most thermodynamically stable. nih.govacs.org Form I is a high-temperature polymorph, and Form III is a highly metastable form often obtained during the dehydration of the monohydrate. rsc.orgresearchgate.net

PXRD is crucial for monitoring solution-mediated polymorphic transformations. For instance, studies have shown that when metastable Form II is stirred in methanol (B129727), it slowly converts to the stable Form IV. mdpi.com This transformation can be tracked over time by observing the disappearance of characteristic Form II diffraction peaks and the emergence of peaks corresponding to Form IV. mdpi.com Similarly, the dehydration of theophylline monohydrate (Form M) can be followed using PXRD, which reveals the transient formation of the metastable anhydrous Form III before its eventual conversion to Form II. diva-portal.org

The presence of an amorphous state, which lacks long-range molecular order, is identified by the absence of sharp diffraction peaks and the appearance of a broad, diffuse halo in the PXRD pattern. researchgate.netresearchgate.net This is significant because the amorphous form typically exhibits different physical properties, such as higher solubility, compared to its crystalline counterparts. americanpharmaceuticalreview.com

| Form | Key 2θ Peaks (°) | Reference |

| Form I | Unique peaks distinguishing it from other forms are well-documented. | mdpi.com |

| Form II | Characteristic peaks observed around 7.1°, 12.6°. | researchgate.netresearchgate.net |

| Form M (Monohydrate) | Distinctive peaks at approximately 7.14°, 12.60°, and 14.40°. | researchgate.net |

| Form III (Metastable) | Main peaks identified at 9.4°, 11.3°, 12.5°, 13.5°, and 15.4°. | diva-portal.org |

| Form IV (Stable) | Crystallization from Form II in methanol shows the growth of unique Form IV peaks. | rsc.orgmdpi.com |

| Amorphous | Characterized by a broad halo with no distinct Bragg peaks. | researchgate.netresearchgate.net |

Solid-State Nuclear Magnetic Resonance (ssNMR) in Polymorph Distinction

Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique that provides atomic-level insight into the local molecular environment, making it highly effective for polymorph characterization. researchgate.netnih.gov Unlike diffraction methods that describe long-range order, ssNMR is sensitive to the number of chemically non-equivalent molecules in the crystallographic asymmetric unit (Z') and subtle differences in conformation, hydrogen bonding, and crystal packing. researchgate.netacs.org

For theophylline, 13C and 15N Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR experiments are particularly diagnostic. nih.govnih.gov Each polymorph yields a unique set of chemical shifts for the carbon and nitrogen atoms in the theophylline molecule. nih.gov A notable example is the distinction between Forms I, II, and IV. The 13C ssNMR spectrum of Form IV displays approximately double the number of resonances compared to Form II. nih.gov This is because the crystal structure of Form IV contains two theophylline molecules in its asymmetric unit (Z'=2), making them magnetically inequivalent, whereas Form II has only one (Z'=1). nih.govacs.org

Furthermore, ssNMR can elucidate specific intermolecular interactions, such as hydrogen bonding patterns, which are often the defining difference between polymorphs. acs.org By combining experimental ssNMR data with quantum chemical calculations, such as Gauge-Including Projector Augmented-Wave (GIPAW) DFT, it is possible to validate crystal structures determined by other means or even solve them from powder data. nih.govacs.orgrsc.org This combined approach has been used to confirm the N-H···N hydrogen bonding motif in one polymorph versus a potential N-H···O motif. acs.org

| Nucleus | Technique | Observation | Significance | Reference |

| 13C | CP/MAS | Distinct chemical shifts for each polymorph (I, II, IV, M). | "Fingerprinting" of polymorphs based on local electronic environment. | nih.govnih.gov |

| 13C | CP/MAS | Form IV shows a doubling of peaks compared to Form II. | Indicates Z'=2 for Form IV versus Z'=1 for Form II. | nih.gov |

| 15N | CP/MAS | Chemical shifts are highly sensitive to hydrogen bonding. | Differentiates between N-H···N and N-H···O bonding schemes. | acs.org |

| 1H | MAS | Ultra-fast MAS can resolve broad signals. | Differentiates anhydrous and monohydrate forms. | nih.gov |

Chiroptical Spectroscopy in Theophyllidine (B1590497) Stereochemistry

While theophylline itself is an achiral molecule, many of its derivatives are synthesized as chiral compounds to explore stereoselective interactions with biological targets. nih.govwiley.commdpi.com For such chiral xanthine (B1682287) derivatives, chiroptical spectroscopy, which measures the differential interaction of the molecule with left and right circularly polarized light, is fundamental for stereochemical analysis. taylorandfrancis.com

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. jasco-global.com The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms, providing critical information on the absolute configuration (R/S) and the preferred solution-state conformation of a chiral compound. jasco-global.com A positive or negative peak in a CD spectrum is known as a Cotton effect. The sign and magnitude of the Cotton effect are characteristic of the stereochemistry of the chromophore-containing molecule. For chiral xanthine derivatives, the purine ring system acts as a chromophore, and its electronic transitions give rise to distinct signals in the CD spectrum, allowing for the differentiation of enantiomers. unibo.it

Optical Rotatory Dispersion (ORD) is a complementary chiroptical technique that measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. taylorandfrancis.comnih.gov An ORD curve provides information similar to a CD spectrum, with the shape of the curve (the Cotton effect) being characteristic of the molecule's absolute configuration. jasco-global.com ORD is particularly useful for determining the stereochemistry of molecules, and historically it was a primary method for assigning the absolute configuration of complex natural products before the widespread availability of X-ray crystallography. nih.gov For chiral xanthine derivatives, ORD can confirm the enantiomeric purity and assign the absolute stereochemistry of newly synthesized compounds. researchgate.net

| Technique | Principle | Information Obtained | Application to Chiral Xanthine Derivatives |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Absolute configuration, conformational analysis, enantiomeric purity. | Differentiating enantiomers, studying conformational preferences in solution. |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with the wavelength of light. | Absolute configuration, confirmation of stereochemistry. | Assigning absolute configuration based on the sign of the Cotton effect. |

Conformational Analysis and Molecular Dynamics from Experimental Data

Conformational analysis aims to understand the energetically favorable three-dimensional shapes (conformations) a molecule can adopt and the dynamics of interconversion between them. ijpsr.comiupac.org This is crucial as a molecule's biological activity is often dependent on its ability to adopt a specific conformation. For flexible molecules like many theophylline derivatives, a combination of experimental data and computational modeling is employed. rsc.org

Experimental techniques like single-crystal X-ray diffraction provide a precise, static picture of the molecule's conformation in the solid state. rsc.org NMR spectroscopy, through measurements like the Nuclear Overhauser Effect (NOE) and coupling constants, provides information about through-space distances and dihedral angles, offering insights into the average conformation in solution. nih.govmdpi.com

This experimental data serves as the starting point for computational methods such as molecular mechanics (MM) and molecular dynamics (MD) simulations. iupac.orgrsc.org Molecular mechanics calculations can explore the potential energy surface of a molecule to identify low-energy conformers and the energy barriers between them. drugdesign.org MD simulations model the atomic motions of a molecule over time, providing a dynamic view of its conformational flexibility and its interactions with its environment (e.g., a solvent or a biological receptor). nih.gov For example, MD simulations have been used to validate the binding mode of theophylline derivatives to enzymes by showing how the xanthine core and its substituents interact with specific amino acid residues in the binding site. nih.govrsc.org

| Step | Method/Technique | Input Data | Output/Findings |

| 1. Experimental Structure | X-ray Crystallography, NMR Spectroscopy | Diffraction data, NOE constraints, J-couplings. | Solid-state conformation, average solution conformation, dihedral angles. |

| 2. Conformational Search | Molecular Mechanics (MM), Systematic/Random Search | Experimental geometry, force field parameters. | Potential energy surface, identification of stable low-energy conformers. |

| 3. Dynamic Behavior | Molecular Dynamics (MD) Simulations | Starting conformation, force field, solvent model. | Trajectory of atomic motion, conformational flexibility (RMSD), interaction analysis. |

| 4. Validation | Comparison with Experimental Data | Docking scores, simulated spectra. | Validation of binding modes, rationalization of structure-activity relationships. |

Computational and Theoretical Chemistry Studies of Theophyllidine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of molecules. physchemres.org These methods, rooted in quantum mechanics, provide insights into the distribution of electrons and the energetic landscape of a molecule, which are crucial for predicting its reactivity and stability. scribd.comunipd.it

Density Functional Theory (DFT) Studies of Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) has become a popular method for studying the electronic structure of pharmaceutical compounds due to its balance of accuracy and computational cost. researchgate.netmdpi.comechemcom.com DFT calculations focus on the electron density to determine the energy and properties of a molecule. mdpi.com For Theophyllidine (B1590497) Hydrochloride, DFT studies would involve calculating the shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, as a smaller gap often suggests higher chemical reactivity. physchemres.org

Below is a hypothetical data table illustrating the kind of results that could be obtained from a DFT study on Theophyllidine.

| Calculated Property | Value | Significance |

| Energy of HOMO | -6.5 eV | Indicates the energy of the outermost electrons. |

| Energy of LUMO | -1.2 eV | Indicates the energy of the lowest energy unoccupied orbital. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule. |

Ab Initio Methods for High-Accuracy Energy and Property Predictions

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. scribd.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a higher level of accuracy compared to DFT, albeit at a greater computational expense. researchgate.net For a molecule like Theophyllidine Hydrochloride, ab initio calculations can provide highly accurate predictions of its geometry, energy, and other electronic properties. mit.edu

These high-accuracy calculations are particularly useful for benchmarking results from less computationally intensive methods like DFT. For instance, an ab initio calculation could be used to obtain a very precise value for the total energy of the this compound molecule in its ground state. This value can then be used to validate the results of DFT calculations using various functionals and basis sets. montana.edu While computationally demanding, the insights gained from ab initio methods are invaluable for a detailed understanding of the molecule's fundamental properties. rsc.org

Molecular Modeling and Simulation of Theophyllidine Systems

Molecular modeling and simulation techniques allow for the study of the dynamic behavior of molecules over time. schrodinger.com These methods are essential for understanding how this compound might behave in a solution or when interacting with a biological target. scifiniti.com

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations track the movements of atoms in a molecule over a period of time, providing a dynamic picture of its behavior. researchgate.netnih.gov For this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable three-dimensional arrangements of the molecule. mdpi.com This is particularly important for understanding how the molecule might fit into a binding site of a protein.

MD simulations are also crucial for studying intermolecular interactions. rsc.org By simulating this compound in a solvent, such as water, researchers can observe how the molecule interacts with the surrounding solvent molecules. This provides insights into its solubility and how it might behave in an aqueous biological environment. Furthermore, MD simulations can be used to model the interaction of this compound with a target protein, revealing details about the binding process and the stability of the resulting complex. nih.gov

The following table presents a hypothetical summary of findings from an MD simulation of Theophyllidine.

| Simulation Parameter | Observation | Implication |

| Simulation Time | 100 ns | Allows for sufficient sampling of conformational space. |

| Solvent | Water | Mimics a physiological environment. |

| Root Mean Square Deviation (RMSD) | 1.5 Å | Indicates the stability of the molecule's structure over time. |

| Number of Hydrogen Bonds with Water | 4-6 | Provides insight into the molecule's solubility. |

Molecular Mechanics (MM) and Force Field Development for Theophyllidine Derivatives

Molecular Mechanics (MM) is a computational method that uses classical physics to model molecular systems. compchems.comwikipedia.org It is significantly faster than quantum chemical calculations, allowing for the study of much larger systems and longer timescales. compchems.com In MM, the energy of a molecule is calculated using a force field, which is a set of parameters that describe the potential energy of the bonds, angles, and non-bonded interactions within the molecule. wikipedia.org

For Theophyllidine and its derivatives, developing a specific and accurate force field is a critical step. This involves parameterizing the force field to reproduce experimental data or high-level quantum chemical calculations for a set of small molecules that are representative of the chemical moieties in Theophyllidine. Once a reliable force field is developed, it can be used in MM calculations and MD simulations to study a wide range of properties for a large number of Theophyllidine derivatives, aiding in the design of new compounds with desired characteristics. tarosdiscovery.com

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can also be used to predict the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra. For this compound, theoretical calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. niscpr.res.in

DFT and ab initio methods can be used to calculate the vibrational frequencies of the molecule, which correspond to the peaks in an IR spectrum. researchgate.net Similarly, these methods can predict the chemical shifts in an NMR spectrum, which are sensitive to the electronic environment of each nucleus. mdpi.com Time-dependent DFT (TD-DFT) can be employed to calculate the electronic transitions that give rise to the absorption bands in a UV-Vis spectrum. Comparing these predicted spectra with experimental data can help to confirm the structure of the molecule and provide a more detailed understanding of its electronic and vibrational properties. niscpr.res.in

Quantitative Structure-Property Relationship (QSPR) Studies for Theophyllidine Derivatives

Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to establish a mathematical correlation between the structural features of molecules and their physicochemical properties. researchgate.net This approach is instrumental in medicinal chemistry for predicting the properties of new or untested compounds based on their molecular structure, thereby streamlining the drug discovery process. researchgate.netnih.gov

Development of Descriptors for Theophyllidine Analogs

The foundation of any QSPR model lies in the selection and calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. taylorandfrancis.comscispace.com For theophyllidine analogs, a diverse set of descriptors can be generated using various software programs like SYBYL-X, KowWin, and MarvinSketch. nih.gov These descriptors fall into several categories:

Constitutional Descriptors: These describe the basic composition of the molecule, such as molecular weight and atom counts.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and branching. nih.gov Examples include the Wiener index and Randić index. nih.gov

Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include information about its size and shape.

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and describe the electronic properties of the molecule, such as orbital energies (HOMO, LUMO) and charge distributions. orientjchem.orgresearchgate.net

In a study on xanthine (B1682287) derivatives, including theophylline (B1681296) and its analogs, a total of fourteen descriptor variables were generated to build QSPKR (Quantitative Structure-Pharmacokinetics Relationship) models. nih.gov The process often involves calculating a large number of descriptors initially and then using statistical methods to select the most relevant ones that correlate with the property of interest. mdpi.com

Below is an interactive table showcasing examples of descriptor classes and specific descriptors that could be developed for theophyllidine analogs.

| Descriptor Class | Specific Descriptor Example | Information Encoded |

| Constitutional | Molecular Weight | The total mass of the molecule. |

| Topological | Wiener Index | Information about the branching of the molecular skeleton. nih.gov |

| Geometrical | van der Waals Volume | The volume occupied by the molecule. taylorandfrancis.com |

| Quantum-Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability. wikipedia.org |

| Quantum-Chemical | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. wikipedia.org |

Predictive Modeling of Relevant Chemical Properties

Once a set of relevant descriptors is established, predictive models can be constructed using various statistical and machine learning techniques. arxiv.org Multiple Linear Regression (MLR) is a common method used to find a linear relationship between the selected descriptors and the chemical property being modeled. researchgate.netmdpi.com

For instance, a QSPR model could be developed to predict properties like:

Boiling point

Molar refraction

Polarizability

Enthalpy of vaporization plos.org

A study on a series of 7- and 7,8-substituted theophylline derivatives (GR-1–GR-8) along with other methylxanthines developed QSPKR models to predict pharmacokinetic parameters. nih.gov The forward stepwise inclusion method coupled with multiple linear regression was used to create these models. nih.gov The robustness and predictive power of these models are evaluated through internal and external validation procedures. unimore.it

The general form of a linear QSPR model can be represented as: Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where 'Property' is the chemical property of interest, D₁, D₂, ..., Dₙ are the molecular descriptors, and c₀, c₁, c₂, ..., cₙ are the regression coefficients determined from the statistical analysis. researchgate.net

The following table provides a hypothetical example of data that would be used to build a QSPR model for predicting a specific property of theophyllidine derivatives.

| Compound | Descriptor 1 (e.g., Molecular Weight) | Descriptor 2 (e.g., LogP) | Predicted Property (e.g., Solubility) |

| Theophyllidine | 180.17 | -0.02 | High |

| Analog A | 254.24 | 1.5 | Moderate |

| Analog B | 288.33 | 2.1 | Low |

Reaction Pathway Analysis and Mechanistic Insights from Theoretical Chemistry

Theoretical chemistry provides powerful tools to investigate the mechanisms of chemical reactions at a molecular level. sumitomo-chem.co.jp By employing quantum chemistry calculations, researchers can explore potential reaction pathways, identify transition states and intermediates, and gain a deeper understanding of the factors that control reaction outcomes. sumitomo-chem.co.jphku.hk

For reactions involving this compound or its derivatives, computational methods like Density Functional Theory (DFT) can be used to model the reaction process. sumitomo-chem.co.jphku.hk This involves calculating the potential energy surface of the reacting system, which maps the energy of the system as a function of the positions of its atoms. kallipos.gr

Key aspects of reaction pathway analysis include:

Locating Stationary Points: This involves finding the energy minima corresponding to reactants, products, and any intermediates, as well as the saddle points corresponding to transition states. smu.edu

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy, which is a key factor in the reaction rate. sumitomo-chem.co.jp

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the minimum energy path connecting the transition state to the reactants and products, providing a detailed picture of the structural changes that occur during the reaction. smu.edu

For example, a theoretical study could investigate the mechanism of a particular synthesis or degradation reaction of a theophyllidine derivative. By modeling the step-by-step transformation, researchers can identify the most likely reaction pathway and understand the role of different functional groups in the molecule's reactivity. rsc.org This knowledge can be invaluable for optimizing reaction conditions or designing more stable analogs. chemrxiv.org Computational analysis can also elucidate the role of catalysts in a reaction. rsc.org

The table below outlines the typical steps and computational approaches used in reaction pathway analysis.

| Step in Analysis | Computational Method | Information Gained |

| Geometry Optimization | DFT, ab initio methods | Stable structures of reactants, products, and intermediates. kallipos.gr |

| Transition State Search | Various search algorithms (e.g., QST2, QST3) | Structure of the highest energy point along the reaction coordinate. |

| Frequency Calculation | Vibrational analysis | Confirmation of stationary points (no imaginary frequencies for minima, one for transition states). kallipos.gr |

| IRC Calculation | Intrinsic Reaction Coordinate following | The detailed path of the reaction, connecting reactants to products via the transition state. smu.edu |

Analytical Method Development for Theophyllidine Hydrochloride in Research Contexts

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate individual components from complex mixtures. For Theophyllidine (B1590497) Hydrochloride, various chromatographic techniques are employed to assess purity, monitor reactions, and isolate the compound for further study.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of pharmaceutical impurities like Theophyllidine Hydrochloride due to its high resolution, sensitivity, and precision. Method development typically revolves around reversed-phase (RP-HPLC) chromatography, which separates compounds based on their hydrophobicity.

A common approach involves using a C18 stationary phase, which is a nonpolar silica-based packing material. The mobile phase often consists of a mixture of water or an aqueous buffer and a polar organic solvent, such as methanol (B129727) or acetonitrile (B52724). nih.gov The separation of Theophylline (B1681296) and its related impurities, including Theophyllidine, has been successfully achieved using mobile phases like methanol and water in a 60:40 ratio or a combination of 0.1% Orthophosphoric acid in acetonitrile and methanol. nih.govuobasrah.edu.iq Isocratic elution, where the mobile phase composition remains constant, is often sufficient, though gradient elution may be required for more complex sample matrices. nih.gov

Detection is typically performed using a UV detector, as compounds with chromophoric systems, like Theophyllidine, absorb light in the UV spectrum. A detection wavelength of around 280 nm is frequently effective for this class of compounds. nih.govuobasrah.edu.iq

Validation of the developed HPLC method is performed according to International Conference on Harmonization (ICH) guidelines to ensure its reliability. uobasrah.edu.iq Key validation parameters include:

Linearity: The method demonstrates a linear relationship between the concentration of the analyte and the detector response over a specified range. For related compounds, linearity has been established in ranges such as 5-25 µg/mL. uobasrah.edu.iq

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. For a related compound, LOD and LOQ were found to be 0.99 µg/mL and 3 µg/mL. uobasrah.edu.iq

Accuracy: Often assessed through recovery studies, accuracy confirms the closeness of the measured value to the true value. Recovery values in the range of 99-100% indicate a highly accurate method. uobasrah.edu.iq

Precision: This measures the method's reproducibility, with results typically expressed as the percent relative standard deviation (%RSD) for a series of measurements. uobasrah.edu.iq

Table 1: Example HPLC Method Parameters for Theophylline-Related Compounds

| Parameter | Condition | Source |

|---|---|---|

| Column | Ion Pac zorbax 300-SCX Agilent (5 µm, 4.6 x 250 mm) | uobasrah.edu.iq |

| Mobile Phase | 0.1% Orthophosphoric acid in Acetonitrile:Methanol (50:50 v/v) | uobasrah.edu.iq |

| Flow Rate | 1.0 mL/min | uobasrah.edu.iq |

| Detection | UV at 280 nm | uobasrah.edu.iq |

| Retention Time | 3.747 min (for Theophylline) | uobasrah.edu.iq |

| Linearity Range | 5-25 mg/L | uobasrah.edu.iq |

| Correlation Coefficient (R²) | 0.9998 | uobasrah.edu.iq |

Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase. phenomenex.com It is a powerful tool, particularly for analyzing volatile organic impurities. impactfactor.org However, the analysis of polar, non-volatile compounds like amine hydrochlorides can be challenging due to their high reactivity and strong adsorption affinity for column materials. bre.com

Often, derivatization is required to convert polar analytes into more volatile and thermally stable derivatives before GC analysis. For this compound, this would involve a chemical reaction to mask the polar amine and hydroxyl groups.

Alternatively, specialized GC methods can sometimes analyze underivatized compounds. Research has described a method for the quantitative analysis of underivatized theophylline in serum using a specific silicone stationary phase, 2% SP 2510-DA, with flame-ionization detection. nih.gov This approach, which avoids the need for derivatization, could potentially be adapted for this compound, simplifying sample preparation. The analysis is performed isothermally, and a salt-solvent pair is used for extraction. nih.gov

Supercritical Fluid Chromatography (SFC) is an advanced separation technique that combines features of both gas and liquid chromatography. scispace.com It typically uses carbon dioxide as the primary mobile phase, which, under conditions of high pressure and temperature, enters a supercritical state possessing low viscosity and high diffusivity. scispace.comuva.es These properties allow for faster separations and higher efficiency compared to traditional HPLC, with significantly lower consumption of organic solvents, making it a "green" technology. uva.eschromatographyonline.com

SFC is considered a form of normal-phase chromatography and is exceptionally well-suited for the analysis and purification of both chiral and achiral pharmaceutical compounds, including thermally labile molecules. scispace.com For this compound, SFC offers a powerful alternative to normal-phase HPLC for separation from Theophylline and other structurally similar impurities. The unique selectivity of SFC can be advantageous when analyzing complex mixtures. uva.es Modern SFC systems can be hyphenated with mass spectrometry (MS), providing a robust tool for impurity profiling in pharmaceutical quality control. uva.es

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for qualitative analysis, such as monitoring the progress of a chemical reaction or assessing the purity of a substance. aga-analytical.com.plwordpress.com In the context of this compound, TLC can be used to monitor its synthesis or its removal during purification processes.

The technique involves spotting a small amount of the sample onto a plate coated with a stationary phase, typically silica (B1680970) gel. aga-analytical.com.pl The plate is then placed in a sealed chamber containing a suitable solvent system (mobile phase), which ascends the plate by capillary action. aga-analytical.com.pl For theophylline-related compounds, a mobile phase consisting of acetic acid, isopropanol, and toluene (B28343) has been used effectively. researchgate.net

After development, the separated components are visualized. Since Theophyllidine contains a chromophore, it can often be seen as a dark spot under UV light (typically at 254 nm) on a fluorescent TLC plate. wordpress.com To aid in identification, a "cospot" is often used. rochester.edu This involves spotting the reaction mixture and the starting material (or a reference standard) in the same lane. This helps to confirm if the starting material has been consumed and to differentiate the product from the reactant, especially if they have similar retention factor (Rf) values. rochester.edu

Spectrophotometric and Spectrofluorimetric Methods for Quantification

Spectroscopic methods offer a rapid and straightforward approach for the quantification of analytes in solution.

UV-Visible (UV-Vis) spectrophotometry is a widely used technique for quantifying compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

For this compound, quantification is possible provided it has a suitable chromophore. Given its structural similarity to Theophylline, it is expected to absorb UV light strongly. Methods for Theophylline often use wavelengths around 275 nm or 280 nm for quantification. nih.govnih.gov A standard procedure would involve preparing a series of solutions of known concentration to create a calibration curve, from which the concentration of an unknown sample can be determined.

When quantifying this compound in the presence of Theophylline or other UV-active impurities, overlapping spectra can be an issue. sphinxsai.com Derivative spectrophotometry is a technique used to resolve this problem. By calculating the first or second derivative of the absorbance spectrum, it is possible to eliminate background interference and separate overlapping signals, allowing for the accurate quantification of a specific component in a mixture. sphinxsai.com For instance, a second-derivative method was developed to determine theophylline and ephedrine (B3423809) hydrochloride in a mixture by identifying zero-crossing points where one compound has zero absorbance, allowing the other to be measured without interference. sphinxsai.com

Table 2: Example Validation Parameters for UV-Vis Spectrophotometric Analysis of Theophylline

| Parameter | Value | Source |

|---|---|---|

| Wavelength (λmax) | 274.8 nm | ijcpa.in |

| Linearity Range | 4-24 µg/mL | ijcpa.in |

| Correlation Coefficient (r²) | 0.998 | ijcpa.in |

| Mean % Recovery | 99.82-101.17% | ijcpa.in |

| Limit of Detection (LOD) | 0.0496 µg/mL | ijcpa.in |

| Limit of Quantitation (LOQ) | 0.150 µg/mL | ijcpa.in |

Fluorescence Spectroscopy for Detection and Analysis

Fluorescence spectroscopy offers a sensitive method for the detection and analysis of fluorescent compounds. While direct fluorescence data for this compound is not extensively detailed in the provided search results, the principles of fluorescence spectroscopy can be applied. The technique involves exciting a molecule at a specific wavelength and measuring the light emitted at a longer wavelength. For related compounds like theophylline, a method has been developed where it acts as an oxidizable compound in a solution of cerium(IV) to produce fluorescent cerium(III). nih.gov This indirect method demonstrates excellent sensitivity and specificity, with a day-to-day reproducibility (coefficient of variation) of 6% for theophylline concentrations of 10 and 20 mg/L. nih.gov

For a substance like this compound, which may exhibit its own native fluorescence or can be derivatized to become fluorescent, this method could be adapted. The process would involve determining the optimal excitation and emission wavelengths. In complex matrices, techniques like total luminescence or synchronous scanning fluorescence can be employed to resolve overlapping spectral bands from multiple fluorescent components. researchgate.net

Table 1: Key Parameters in Fluorescence Spectroscopy Analysis

| Parameter | Description | Relevance to this compound Analysis |

|---|---|---|

| Excitation Wavelength (λex) | The wavelength of light used to excite the molecule. | Needs to be determined experimentally to achieve maximum fluorescence intensity for this compound or its fluorescent derivative. |

| Emission Wavelength (λem) | The wavelength of light emitted by the excited molecule. | Characterizes the fluorescent signature of the compound and is measured for quantification. |

| Quantum Yield | The ratio of photons emitted to photons absorbed. | A measure of the efficiency of the fluorescence process, influencing the sensitivity of the assay. |

| Fluorescence Lifetime | The average time the molecule stays in its excited state before emitting a photon. | Can be used for more advanced analytical techniques and to distinguish between different fluorophores. |

Electrochemical Methods for this compound Detection and Characterization

Electrochemical methods are powerful tools for the analysis of electroactive compounds like this compound, offering high sensitivity, selectivity, and rapid analysis times. medmedchem.comxmu.edu.cn These techniques are based on measuring the potential or current generated by the electrochemical oxidation or reduction of the analyte at an electrode surface.

Voltammetric Techniques (Cyclic Voltammetry, Differential Pulse Voltammetry)

Voltammetric techniques involve applying a varying potential to an electrode and measuring the resulting current. mdpi.com They are instrumental in studying the electrochemical behavior of compounds and for their quantitative determination.

Cyclic Voltammetry (CV) is primarily used to investigate the redox properties of a compound, such as the reversibility of an electrochemical reaction and the number of electrons transferred. nih.govresearchcommons.org In a typical CV experiment, the potential is swept linearly to a set value and then reversed back to the initial potential, generating a characteristic voltammogram. For related compounds, CV has been used to study the electrochemical properties of polymer films used to modify electrodes for enhanced detection. researchgate.net The electrochemical behavior of theophylline, a structurally similar compound, has been studied using CV, which revealed an irreversible electrochemical process controlled by diffusion. nih.gov

Differential Pulse Voltammetry (DPV) is a more sensitive technique for quantitative analysis. researchgate.netlibretexts.org It involves superimposing small pulses of a fixed amplitude on a linearly increasing potential ramp. The current is measured just before and at the end of each pulse, and the difference is plotted against the potential. This method effectively minimizes the background charging current, resulting in higher sensitivity and lower detection limits. nih.gov For instance, DPV has been successfully used for the determination of theophylline, with methods demonstrating a linear relationship between peak currents and concentration over specific ranges and achieving low detection limits. nih.gov A DPV method for the simultaneous determination of morphine and codeine demonstrated linear ranges of 0.7–40 µM and 2.3-40 µM, with detection limits of 0.07 µM and 0.23 µM, respectively, showcasing the technique's sensitivity. ijmrhs.com

Table 2: Comparison of Voltammetric Techniques for this compound Analysis

| Feature | Cyclic Voltammetry (CV) | Differential Pulse Voltammetry (DPV) |

|---|---|---|

| Primary Use | Qualitative analysis of redox behavior. researchgate.netresearchgate.net | Quantitative analysis. ub.edumdpi.com |

| Waveform | Linear potential sweep (forward and reverse). | Linear potential sweep with superimposed pulses. |

| Sensitivity | Lower. | Higher, due to minimization of background current. nih.gov |

| Information Obtained | Redox potentials, reaction reversibility, electron transfer kinetics. nih.gov | Peak potential (for identification), peak current (for quantification). nih.gov |

Amperometric and Potentiometric Sensors Development

The development of electrochemical sensors offers a route to portable, rapid, and low-cost analysis of this compound.

Amperometric Sensors operate by applying a constant potential to a working electrode and measuring the current produced by the oxidation or reduction of the analyte. The measured current is directly proportional to the concentration of the analyte. These sensors are known for their high sensitivity and fast response times. The development of amperometric sensors often involves modifying the electrode surface with materials that enhance the electrochemical reaction, such as nanoparticles or polymers.

Potentiometric Sensors measure the potential difference between a sensing electrode and a reference electrode under zero-current conditions. medmedchem.com The potential of the sensing electrode is related to the concentration of the analyte according to the Nernst equation. These sensors are valued for their simplicity, wide dynamic range, and cost-effectiveness. medmedchem.com The development of potentiometric sensors for pharmaceutical compounds often involves the use of ion-selective electrodes (ISEs) with membranes containing an ionophore that selectively binds to the target analyte. nih.gov These sensors have been successfully developed for various pharmaceutical compounds, demonstrating good performance characteristics, including a wide pH operating range and low detection limits. nih.govekb.eg

Table 3: Characteristics of Electrochemical Sensors for this compound

| Sensor Type | Principle of Operation | Key Advantages |

|---|---|---|

| Amperometric | Measurement of current at a constant potential. | High sensitivity, fast response time. |

| Potentiometric | Measurement of potential difference at zero current. medmedchem.com | Simplicity, low cost, wide dynamic range. medmedchem.com |

Hyphenated Techniques in Advanced Analytical Chemistry

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for the comprehensive analysis of complex mixtures.

LC-MS and GC-MS for Identification and Quantification of Theophyllidine and its Impurities/Degradants

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile and widely used technique for the analysis of pharmaceutical compounds. nih.gov It combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry. For the analysis of theophylline and its metabolites, LC-MS methods have been developed that are sufficiently sensitive and accurate for pharmacokinetic studies. nih.gov A simple and rapid LC-MS/MS method for the quantification of theophylline in plasma has been validated, showing a linear calibration curve over a wide concentration range and a low limit of quantification. nih.gov The use of tandem mass spectrometry (MS/MS) provides enhanced selectivity by monitoring specific precursor-to-product ion transitions. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, particularly suitable for the analysis of volatile and thermally stable compounds. For non-volatile compounds, derivatization is often required to increase their volatility. researchgate.net GC-MS is instrumental in identifying and quantifying impurities in chemical products. scioninstruments.com The process typically involves an initial screening to detect volatile organic compounds, followed by identification using spectral libraries like the NIST library. scioninstruments.com For the analysis of impurities in sartans, a GC-MS method was developed and validated for the determination of N-nitrosodimethylamine and N-nitrosodiethylamine. nih.gov

Table 4: LC-MS and GC-MS for this compound Analysis

| Technique | Sample Requirements | Typical Application | Advantages |

|---|---|---|---|

| LC-MS | Soluble in a suitable liquid. | Quantification of theophylline and its metabolites in biological fluids. nih.govnih.gov | High sensitivity, high selectivity, applicable to a wide range of compounds. researchgate.net |

| GC-MS | Volatile and thermally stable (or can be derivatized). researchgate.net | Identification and quantification of volatile impurities and degradation products. scioninstruments.comijpsr.com | Excellent separation efficiency, robust identification through spectral libraries. fda.gov |

NMR-Based Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed structural information and quantitative data for multiple components in a sample. uib.no On-line NMR reaction monitoring allows for the real-time tracking of chemical reactions, providing valuable insights into reaction kinetics, the formation of intermediates, and the identification of by-products. magritek.com This is achieved by flowing the reaction mixture through the NMR spectrometer. magritek.com Benchtop NMR spectrometers have made this technology more accessible for routine laboratory use. uib.noqd-latam.com The quantitative nature of NMR allows for the determination of the concentration of reactants, intermediates, and products over time without the need for calibration against pure reference compounds for each species. qd-latam.com This is particularly advantageous for monitoring the formation of stereoisomers. qd-latam.com

For a synthesis involving this compound, NMR-based reaction monitoring could be employed to:

Determine the reaction endpoint accurately.

Identify and characterize any transient intermediates.

Quantify the formation of this compound and any by-products in real-time.

Optimize reaction conditions to maximize yield and purity.

Table 5: Application of NMR-Based Reaction Monitoring

| Parameter Monitored | Information Gained | Impact on Research |

|---|---|---|

| Reactant Concentration | Rate of consumption. | Determination of reaction kinetics. |

| Product Concentration | Rate of formation. | Optimization of reaction time and yield. |

| Intermediate Signals | Presence and structure of transient species. | Elucidation of reaction mechanisms. |

| By-product Signals | Identification and quantification of impurities. | Improvement of reaction selectivity and product purity. |

Quality Control and Reference Standard Development for Research Grade this compound

The development and implementation of rigorous quality control (QC) measures are fundamental in the production of research-grade this compound. This ensures the reliability, reproducibility, and accuracy of analytical data generated using this reference material. The establishment of a well-characterized reference standard is a critical component of this quality assurance framework.

The process begins with the synthesis of Theophyllidine, which is then converted to its hydrochloride salt. The synthesis route and subsequent purification steps are meticulously designed to achieve a high degree of purity, typically exceeding 95% as determined by High-Performance Liquid Chromatography (HPLC). lgcstandards.com The final product is a white to off-white solid. lgcstandards.com

A comprehensive characterization of the research-grade this compound is then performed to establish it as a reference standard. This involves a battery of analytical techniques to confirm its identity and purity. A detailed Certificate of Analysis (CoA) accompanies the reference standard, providing crucial information for the end-user. veeprho.com

Key parameters assessed during quality control and included in the CoA are:

Identity Verification: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy are employed to confirm the molecular structure of this compound. The data obtained is compared against theoretical values and spectral libraries.

Purity Assessment: HPLC is the primary method for determining the purity of the reference standard. lgcstandards.com A validated, stability-indicating HPLC method is used to separate this compound from any process-related impurities or degradation products. The percentage purity is reported on the CoA.

Water Content: The Karl Fischer titration method is commonly used to determine the water content in the reference standard, as the presence of water can affect the compound's stability and accurate weighing.

Residual Solvents: Gas Chromatography (GC) with headspace analysis is utilized to identify and quantify any residual solvents from the synthesis and purification processes. The levels of these solvents must be below the limits specified by regulatory guidelines such as those from the International Council for Harmonisation (ICH).

Inorganic Impurities: Tests for heavy metals and residue on ignition are performed to ensure the absence of significant inorganic impurities.

The development of a certified reference material (CRM) for this compound follows stringent protocols, often in accordance with ISO 17034 and ISO/IEC 17025 standards, ensuring its traceability and suitability for use in qualitative and quantitative analyses. sigmaaldrich.com

Table of Research Findings on Analytical Parameters for Related Compounds:

While specific research on analytical method development exclusively for this compound is limited, methods developed for its parent compound, Theophylline, provide a strong foundation. The following table summarizes typical HPLC parameters used for Theophylline analysis, which can be adapted for this compound.

| Parameter | HPLC Method for Theophylline |

| Column | Reversed-phase C18 (e.g., Agilent Zorbax-SCX-C18, 5 µm, 250 mm x 4.6 mm) uobasrah.edu.iq |

| Mobile Phase | A mixture of methanol and water (e.g., 60:40 v/v) or a buffered solution (e.g., 0.1% orthophosphoric acid in acetonitrile and methanol 50:50 v/v) nih.govuobasrah.edu.iq |

| Flow Rate | Typically 0.75 to 1.0 mL/min nih.govuobasrah.edu.iq |

| Detection | UV spectrophotometry at approximately 275-280 nm nih.govuobasrah.edu.iq |

| Injection Volume | 20 µL nih.gov |

| Temperature | Ambient or controlled at 30°C nih.gov |

These parameters can be optimized to achieve the best separation and quantification of this compound. Method validation would then be performed as per ICH guidelines to ensure the method is accurate, precise, specific, linear, and robust for its intended research application. uobasrah.edu.iq

Investigation of Theophyllidine Hydrochloride Derivatives and Analogues

Design Principles for Novel Theophyllidine (B1590497) Scaffold Modifications

The design of new analogues based on a parent scaffold like theophyllidine is a cornerstone of medicinal chemistry and materials science, aimed at fine-tuning molecular properties. The development of novel derivatives is guided by several key principles, largely extrapolated from research on the analogous theophylline (B1681296) scaffold.

A primary design strategy involves substituent modification at various positions of the heterocyclic core. The xanthine (B1682287) scaffold, and by extension the theophyllidine scaffold, offers multiple sites for chemical derivatization, particularly at the nitrogen atoms and the C8 position. The goal is to introduce functional groups that can alter the molecule's electronic properties, steric profile, and potential for intermolecular interactions. For instance, adding an 8-phenyl substituent to the xanthine core is known to increase affinity for certain biological receptors.

Another principle is isosteric and bioisosteric replacement . This involves substituting a part of the molecule with a chemical group that has similar physical or electronic characteristics, with the aim of retaining or improving activity while potentially altering other properties like metabolic stability. For example, replacing a purine (B94841) ring with a benzotriazole (B28993) has been explored as a bioisosteric modification in related heterocyclic systems.

Scaffold hopping or the creation of fused-ring systems is a more advanced design principle. This involves building additional rings onto the core structure to create entirely new chemical entities. An example from theophylline chemistry is the synthesis of pyrimido[2,1-f]theophylline derivatives, which creates a tricyclic system from the original bicyclic purine core. Such modifications dramatically alter the shape and electronic landscape of the molecule.

Finally, the introduction of solubilizing groups or linker moieties is a common strategy. Attaching polar groups, such as a sulfophenyl group, can enhance water solubility, which is a critical property for certain applications. Linkers, such as alkyl chains, can be used to attach other molecular fragments, like lactam rings or triazoles, to the core scaffold, creating hybrid molecules with potentially novel properties.

These design principles are often guided by computational modeling and a deep understanding of structure-activity relationships (SAR) to rationally predict the impact of a proposed modification.

Structure-Reactivity Relationships in Theophyllidine Analogue Series

The relationship between a molecule's structure and its chemical reactivity is governed by fundamental principles of physical organic chemistry, primarily electronic and steric effects. Understanding these relationships is crucial for predicting how a new analogue will behave in a chemical reaction.